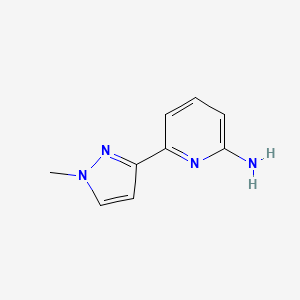

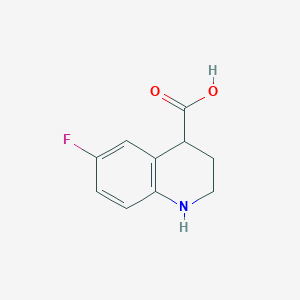

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile, also known as MATA, is a synthetic molecule that has been used in a variety of scientific research applications. MATA is a versatile molecule due to its unique structure and reactivity, and it has been widely used in organic synthesis, drug discovery, and materials science. MATA is also known for its ability to interact with biological molecules such as proteins and peptides, making it a valuable tool for studying the effects of small molecules on biological systems.

Applications De Recherche Scientifique

Polyacrylonitrile-based Nanocomposite Fibers

Research on polyacrylonitrile-based nanocomposite fibers highlights the material's superior properties, including chemical, electrical, mechanical, and thermal characteristics, making it significant for scientific worth. These fibers, when combined with nanofillers like graphene, graphene oxide, carbon nanotube, and metal nanoparticles, exhibit improved physical properties. Applications span across energy production and storage devices, sensors, electromagnetic interference shielding materials, metal ion detoxification, and antimicrobial uses. Challenges remain in achieving scalable fabrication, low cost, high selectivity, excellent recyclability, and high absorption capacity, necessitating further research for commercialization advancement (Kausar, 2019).

Adiponitrile Industrial Production

Adiponitrile (ADN) production, a crucial raw material in the chemical industry for synthesizing components like nylon 6,6, utilizes acrylonitrile in one of its production methods. The review of ADN production processes, including the electrolytic hydrodimerization of acrylonitrile, highlights the importance of acrylonitrile and its derivatives in the chemical industry. The development of greener processes and autonomous technologies for ADN production is deemed significant for the nylon industry in China (Yunfeng et al., 2015).

Poly(meth)acrylimide Foams Synthesis

This review covers the synthesis of polymethacrylimides (PMIs) and polyacrylimides by intramolecular thermal imidisation of (meth)acrylic polymers, with applications based on their structural properties. These materials are significant in reducing costs and expanding application areas and scales (Kazantsev et al., 2020).

Terpolymerization and Bio-based Acrylonitrile Production

Research into terpolymerization processes and the production of acrylonitrile from biomass presents insights into the synthesis and application of acrylonitrile derivatives. These studies contribute to the understanding of acrylonitrile's role in creating materials with specific properties and the push towards more sustainable production methods (Srivastava et al., 2002); (Grasselli & Trifiró, 2016).

Propriétés

IUPAC Name |

(Z)-3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYDXMPELIXVLH-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)

![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)

![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)